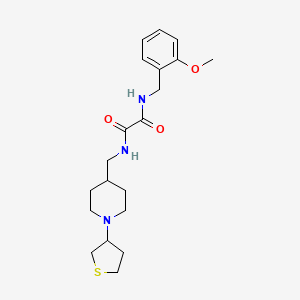

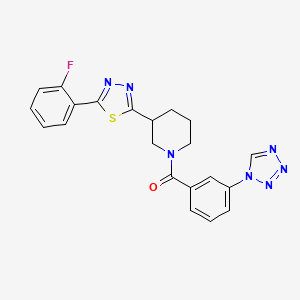

N1-(2-methoxybenzyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N1-(2-methoxybenzyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a chemical entity that appears to be designed for biological activity, given its structural features that suggest potential interactions with biological targets. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their interactions with biological receptors, such as dopamine receptors , and methodologies for synthesizing oxalamide derivatives .

Synthesis Analysis

The synthesis of related oxalamide compounds, as described in the second paper, involves a novel one-pot synthetic approach that utilizes a classical Meinwald rearrangement and a new rearrangement sequence . This method is particularly useful for generating oxalamide derivatives, which are structurally similar to the compound . Although the exact synthesis of this compound is not detailed, the principles of the described synthetic approach could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, featuring multiple rings and functional groups that could interact with biological targets. The presence of a piperidine ring, as seen in the first paper's discussion of dopamine receptor ligands, suggests that the compound could have central nervous system activity, possibly interacting with dopamine receptors . The methoxybenzyl and tetrahydrothiophen groups could contribute to the compound's binding affinity and selectivity.

Chemical Reactions Analysis

The compound's potential to undergo chemical reactions would be influenced by its functional groups. The oxalamide moiety, as discussed in the second paper, is a key structural feature that can be synthesized through rearrangement reactions . The presence of a piperidine ring and a methoxybenzyl group could also affect the compound's reactivity, possibly through electrophilic aromatic substitution or nucleophilic addition reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly provided, we can infer that the compound may exhibit properties typical of similar structures. For instance, the presence of a methoxy group could influence the compound's solubility in organic solvents, and the piperidine ring could affect its basicity . The oxalamide group could contribute to the compound's melting point and stability .

科学的研究の応用

Chemical Synthesis and Functionalization

The compound N1-(2-methoxybenzyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide, due to its complex structure, likely has relevance in the synthesis and functionalization of heterocyclic compounds. For example, the alkylation of 5-substituted tetrazoles with Mannich bases, similar in structure to the target compound, results in mixtures of N(1) and N(2) isomers, indicating a method for the selective synthesis of complex heterocyclic systems (Kitaeva et al., 1984). Additionally, oxidative removal methods, as demonstrated with N-(4-methoxybenzyl) groups on piperazinediones, could be relevant for derivatives of the target compound to facilitate further chemical transformations (Yamaura et al., 1985).

Electrophilic Substitution and Polymer Functionalization

The synthesis of aminoxyl-functionalized polythiophenes through chemical and electrochemical methods indicates a potential application in electronic conductivity and paramagnetic materials, where derivatives of the target compound could serve as intermediates or functional groups (Iragi et al., 1995). The creation of high-affinity, selective ligands for central nervous system receptors through the modification of piperidine derivatives demonstrates the importance of such compounds in developing pharmacologically active agents (Tacke et al., 2003).

Corrosion Inhibition and Material Protection

Research on piperidine derivatives for the corrosion inhibition of iron highlights the significance of such compounds in material science, suggesting potential protective applications of the target compound or its derivatives in preventing corrosion in metals (Kaya et al., 2016).

特性

IUPAC Name |

N'-[(2-methoxyphenyl)methyl]-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3S/c1-26-18-5-3-2-4-16(18)13-22-20(25)19(24)21-12-15-6-9-23(10-7-15)17-8-11-27-14-17/h2-5,15,17H,6-14H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCMFEJRQHVEDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC2CCN(CC2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((2,4-dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500358.png)

![2-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2500359.png)

![[(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride](/img/structure/B2500362.png)

![(2Z)-2-[(3-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2500364.png)

![Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2500367.png)

![4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid](/img/structure/B2500371.png)

![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one](/img/structure/B2500378.png)